2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
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Overview
Description
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol. This compound is known for its unique structural features, which include a bromine atom and a methyl group attached to a phenyl ring, as well as an isothiazolidine ring with a 1,1-dioxide functional group. It is used in various fields of research and industry due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromo-3-methylphenylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of isothiazolidine derivatives without the dioxide functional group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodo-3-methylphenyl)isothiazolidine 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogen-substituted analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDZMGIZMQYIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640822 |
Source
|
Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016860-62-0 |
Source
|
Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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